1-[6-(Methoxymethyl)pyridin-3-yl]ethanone
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Overview
Description
1-[6-(Methoxymethyl)pyridin-3-yl]ethanone is a chemical compound with the molecular formula C₉H₁₁NO₂. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a methoxymethyl group attached to the pyridine ring and an ethanone group at the 1-position. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(Methoxymethyl)pyridin-3-yl]ethanone typically involves the reaction of 3-pyridinecarboxaldehyde with methoxymethyl chloride in the presence of a base, followed by oxidation to form the ethanone group. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or ethanol.
Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Oxidizing Agent: Oxidizing agents like potassium permanganate or chromium trioxide are used to convert the intermediate to the final ethanone product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[6-(Methoxymethyl)pyridin-3-yl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-[6-(Methoxymethyl)pyridin-3-yl]ethanone is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme interactions and metabolic pathways.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[6-(Methoxymethyl)pyridin-3-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity to these targets, while the ethanone group can participate in various chemical reactions within biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[6-(Fluoromethyl)pyridin-3-yl]ethanone
- 1-[6-(Chloromethyl)pyridin-3-yl]ethanone
- 1-[6-(Bromomethyl)pyridin-3-yl]ethanone
Uniqueness
1-[6-(Methoxymethyl)pyridin-3-yl]ethanone is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds with different substituents.
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-[6-(methoxymethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C9H11NO2/c1-7(11)8-3-4-9(6-12-2)10-5-8/h3-5H,6H2,1-2H3 |
InChI Key |
IXMMTFPZBIHAQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)COC |
Origin of Product |
United States |
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